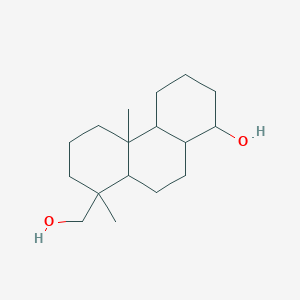
Podocarpane-14,15-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Podocarpane-14,15-diol is a diterpenoid compound that belongs to the podocarpane family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its unique tricyclic structure, which includes two hydroxyl groups at the 14th and 15th positions. This compound is found in various natural sources, including certain species of plants and marine organisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of podocarpane-14,15-diol typically involves multiple steps, starting from naturally occurring labdane diterpenoids. One common synthetic route includes the following steps:
Ozonolysis: of labdane diterpenoid (+)-manool to form podocarp-8(14)-en-13-one.
Intramolecular condensation: to obtain the key intermediate.
Aromatization, protection, and benzylic oxidation: to form 13-methoxypodocarpa-8,11,13-trien-7-one.
Reaction with trimethylsilyl cyanide: to introduce nitrile groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods similar to those used in laboratory settings. The choice of method depends on the availability of raw materials and the desired purity of the final product.
化学反应分析
Types of Reactions: Podocarpane-14,15-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinones and other oxidized derivatives using reagents like meta-chlorobenzoyl peroxide.
Reduction: Formation of reduced derivatives using reducing agents such as sodium borohydride.
Substitution: Introduction of functional groups at specific positions using reagents like trimethylsilyl cyanide.
Common Reagents and Conditions:
Oxidation: Meta-chlorobenzoyl peroxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, acetonitrile.
Major Products Formed:
Oxidation: Quinones, hydroxy derivatives.
Reduction: Alcohols, diols.
Substitution: Nitriles, methoxy derivatives.
科学研究应用
Podocarpane-14,15-diol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of podocarpane-14,15-diol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in macrophage cells, indicating its potential anti-inflammatory activity . The compound may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
- Podocarpic acid
- Nimbidiol
- Deoxynimbidiol
属性
CAS 编号 |
142088-62-8 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
8-(hydroxymethyl)-4b,8-dimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol |
InChI |
InChI=1S/C17H30O2/c1-16(11-18)9-4-10-17(2)13-5-3-6-14(19)12(13)7-8-15(16)17/h12-15,18-19H,3-11H2,1-2H3 |
InChI 键 |
SLUWKKQHKRTCFB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2(C1CCC3C2CCCC3O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















